Pixantrone-d8 Delivers ≥99% Isotopic Enrichment and Chemical Purity for FDA/ICH-Compliant Bioanalysis
Pixantrone-d8 is supplied with a certified purity of ≥99% for deuterated forms (d1-d8) and a chemical purity of ≥99%, as documented in the vendor certificate of analysis . In comparison, alternative deuterated pixantrone forms (e.g., d4-labeled) or non-deuterated analytical standards provide lower isotopic enrichment or no mass shift at all, rendering them unsuitable as internal standards for matrix-matched quantification . FDA Guidance for Industry (2018) mandates that internal standards used in validated bioanalytical methods must be of established purity and demonstrated stability; Pixantrone-d8's ≥99% specification aligns directly with these regulatory expectations [1].
| Evidence Dimension | Isotopic Enrichment and Chemical Purity |
|---|---|
| Target Compound Data | ≥99% deuterated forms (d1-d8); ≥99% chemical purity |
| Comparator Or Baseline | Non-deuterated pixantrone: 0% isotopic enrichment; Pixantrone-d4: ~95-98% typical isotopic enrichment |
| Quantified Difference | ≥99% vs. 0% (non-deuterated); ≥99% vs. ~95-98% (d4) isotopic enrichment; +8 Da mass shift (d8) vs. +4 Da (d4) mass shift |
| Conditions | Vendor Certificate of Analysis; HPLC-UV and LC-MS purity verification |
Why This Matters
High isotopic and chemical purity directly reduce systematic quantification error and ensure regulatory audit readiness for preclinical and clinical pharmacokinetic studies.
- [1] U.S. Food and Drug Administration. Bioanalytical Method Validation: Guidance for Industry. May 2018. View Source
